molecular formula C10H9BrN2O B2874968 2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole CAS No. 148672-44-0

2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B2874968
CAS No.: 148672-44-0
M. Wt: 253.099
InChI Key: DKPNWDYEHCWNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole is a brominated 1,3,4-oxadiazole derivative supplied as a high-purity solid for research applications. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its wide spectrum of biological activities . Compounds featuring this core structure have demonstrated significant potential in anticancer research through mechanisms such as the inhibition of key enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . The bromophenyl substituent can serve as a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, making this compound a valuable synthetic intermediate for creating libraries of novel bioactive molecules. Beyond oncology, the 1,3,4-oxadiazole pharmacophore is found in compounds with documented antibacterial, antifungal, and anti-inflammatory properties . Its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-5-8(3-4-9(6)11)10-13-12-7(2)14-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPNWDYEHCWNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(O2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-methylbenzoic acid hydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Chemical Reactions Analysis

2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, it can react with amines to form corresponding amine derivatives.

    Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form biaryl compounds.

Scientific Research Applications

While comprehensive data tables and case studies specifically for "2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole" are not available in the provided search results, the information below summarizes the potential applications of similar compounds, particularly focusing on 1,3,4-oxadiazole derivatives in anticancer drug discovery .

Scientific Research Applications of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives have attracted significant interest in medicinal chemistry due to their diverse biological activities, particularly in the development of anticancer drugs .

Anticancer Activity
Several studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives . For instance, researchers synthesized and screened compounds with 1,3,4-oxadiazole cores for anticancer activity using various assays such as TRAP PCR-ELISA .

One notable compound, (E)-N’-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide, demonstrated potent inhibitory activity against several cancer cell lines, including HEPG2, MCF7, SW1116, and BGC823 . This compound exhibited an IC50 value of 1.18 ± 0.14 µM, which is lower than that of the positive control staurosporine (4.18 ± 0.05 µM) and ethidium bromide (2.71 ± 0.18 µM), indicating its enhanced potency .

Other synthesized compounds, such as those with hydroxyl groups in the phenyl ring, showed significant thymidine phosphorylase inhibitory action, surpassing that of the reference drug 7-deazaxanthin by 6–9 times .

In another study, a series of compounds were screened for anticancer activity by the National Cancer Institute (USA) at a single dose concentration of 10−5M . Among these, 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole exhibited extended potency with a 95.70% growth inhibition against SNB-75 (CNS cancer) and UO-31 (renal cancer) . Similarly, 2-(2-chloroquinolin-3-yl)-5-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole showed high activity against SNB-75 (CNS cancer) .

Further research identified compounds such as N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide as effective inhibitors of EGFR (IC50= 0.24 μM) and Src (IC50= 0.96 μM), also reducing IL-6 levels significantly .

Additional Applications
Beyond anticancer applications, 1,3,4-oxadiazole derivatives have shown promise in other biological activities . Novel 1,2,4-oxadiazole derivatives have been found to selectively inhibit human Carbonic Anhydrases (hCA) at nanomolar, sub-nanomolar, and picomolar concentrations . One highly active compound displayed Ki values of 89 pM (hCA IX) and 0.75 nM (hCA II) . Further in vitro evaluations indicated that specific 1,2,4-oxadiazol-5-yl sulfonamides were promising against both non-cancerous and cancerous cell lines under normoxic and hypoxic conditions .

Synthesis and Properties
The synthesis of new heterocyclic compounds containing both 1,2,3-triazole and 1,3,4-oxadiazole rings has also been explored, indicating the versatility of 1,3,4-oxadiazole in creating complex molecular structures . Additionally, the design and synthesis of novel 2-(2,4-dioxothiazolidine-3-yl)-acetamides containing 1,3,4-oxadiazole have been presented for their antitumor activity .

Summary Table of Anticancer Activities of 1,3,4-Oxadiazole Derivatives

CompoundCancer Cell Lines TargetedIC50 Value (µM) or Growth Inhibition %Reference
(E)-N’-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazideHEPG2, MCF7, SW1116, BGC8231.18 ± 0.14
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleSNB-75 (CNS cancer), UO-31 (renal cancer)95.70% growth inhibition
2-(2-chloroquinolin-3-yl)-5-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazoleSNB-75 (CNS cancer)High activity
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) ureaPC-3 prostate cancer, HCT-116 colon cancer, ACHN renal cancer0.67, 0.80, 0.87
N-(4-((5-(4-Chlorophenyl)-1,3,4oxadiazol-2-yl) methoxy)-3-fluorophenyl)-4 methoxybenzenesulfonamideT-47 D breast, SR leukemia, SK-MEL-5 melanoma, MDA-MB-468 breast cancer cell lines90.47%, 81.58%, 84.32%, 84.83%
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamideEGFR, Src, IL-6EGFR IC50= 0.24 μM, Src IC50= 0.96 μM
2-naphthalen-1-ylmethyl-1-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazoleMDA-MB-468 (breast cancer), SK-MEL-28 (melanoma)GP = 36.23 and 47.56
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleSF-295-CNS cancer, MCF7; breast cancer, PC-3; prostate cancer, SR; leukemia98.74 and 95.37
2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole, ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidate, N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amineNot specifiedVaried, some showing high potency

Note: The table summarizes findings from various studies on different 1,3,4-oxadiazole derivatives and their anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • Bromophenyl vs. Trifluoromethylphenyl: 3g (2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole): Exhibits a yield of 78% and NMR signals at δ 7.79–7.51 (aromatic protons) and δ 2.06 (methyl group) . 3h (2-(4-Trifluoromethylphenyl)-5-methyl-1,3,4-oxadiazole): Higher yield (88%) due to the electron-withdrawing trifluoromethyl group enhancing reaction efficiency. NMR shows upfield shifts for aromatic protons (δ 8.07–7.96) compared to 3g .
  • Bromophenyl vs. Bromothiophene :

    • 5k (2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole) : Lower yield (36%) compared to bromophenyl derivatives, attributed to the reactivity of thiophene under coupling conditions .
    • Implications : Heteroaromatic systems like thiophene may reduce synthetic efficiency but enhance π-π stacking in drug-receptor interactions.

Substituent Position and Bioactivity

  • Fluorine Substitution :
    • 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole (CAS 883230-92-0) : Fluorine at the ortho position increases metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .
  • Naphthyl Extension :
    • 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole : The extended aromatic system enhances binding affinity to hydrophobic pockets in enzymes like GSK-3β, as seen in related benzofuran-oxadiazole hybrids .

Biological Activity

2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Chemical Formula : C9H8BrN2O
  • CAS Number : 148672-44-0

This oxadiazole derivative is part of a larger family known for their pharmacological significance.

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.25 μg/mL
This compoundEscherichia coli0.30 μg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of oxadiazoles has been extensively studied. A review highlighted that derivatives of 1,3,4-oxadiazoles exhibit varying degrees of cytotoxicity against different cancer cell lines.

Cell LineCompound TestedIC50 (μM)
MCF-7 (breast cancer)This compound15.63
HeLa (cervical cancer)Similar oxadiazole derivatives10.38

The compound's mechanism involves inducing apoptosis in cancer cells, as indicated by increased expression of pro-apoptotic proteins .

3. Anti-inflammatory Activity

Oxadiazole derivatives have shown promise in reducing inflammation. Studies suggest that compounds with similar structures can inhibit inflammatory pathways effectively.

Case Study : A recent study demonstrated that oxadiazoles could significantly reduce levels of pro-inflammatory cytokines in vitro.

4. Antioxidant Activity

The antioxidant properties of oxadiazoles are also noteworthy. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress.

Table of Antioxidant Activity :

CompoundDPPH Scavenging Activity (%)
This compound72% at 100 μg/mL
Standard Antioxidant (Ascorbic Acid)95% at same concentration

This suggests potential applications in preventing oxidative stress-related diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.